3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
CAS No.: 1797899-94-5
Cat. No.: VC6405265
Molecular Formula: C15H24N2O3
Molecular Weight: 280.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797899-94-5 |
|---|---|
| Molecular Formula | C15H24N2O3 |
| Molecular Weight | 280.368 |
| IUPAC Name | 1-tert-butyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
| Standard InChI | InChI=1S/C15H24N2O3/c1-15(2,3)17-14(18)16-10-13(20-5)11-7-6-8-12(9-11)19-4/h6-9,13H,10H2,1-5H3,(H2,16,17,18) |
| Standard InChI Key | BPIZIVZYJYAEPO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)NCC(C1=CC(=CC=C1)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-tert-butyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea, reflects its bifurcated structure:
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A urea backbone (NH–C(=O)–NH) forms the core.
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The tert-butyl group (C(C(CH₃)₃)) is attached to one nitrogen atom, conferring steric bulk and lipophilicity.
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The opposing nitrogen connects to a 2-methoxy-2-(3-methoxyphenyl)ethyl chain, introducing aromaticity and ether functionalities.
The SMILES notation CC(C)(C)NC(=O)NCC(C1=CC(=CC=C1)OC)OC encodes this arrangement, while the InChIKey BPIZIVZYJYAEPO-UHFFFAOYSA-N provides a unique identifier for database searches.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₄N₂O₃ | |
| Molecular Weight | 280.368 g/mol | |
| CAS Registry | 1797899-94-5 | |
| Solubility | Not publicly available | |
| Spectral Data (IR/NMR) | Undisclosed in open literature | – |
The absence of solubility and spectral data in published sources highlights gaps in characterization, likely due to its specialized research applications.
Synthesis Pathways and Optimization
General Urea Synthesis Strategies
Ureas are typically synthesized via:
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Reaction of amines with phosgene derivatives (e.g., carbamoyl chlorides) .
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Curtius rearrangement of acyl azides.
For 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea, the route likely involves a stepwise alkylation and urea-forming reaction.
Proposed Mechanism
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Precursor Synthesis:
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Urea Formation:
Table 2: Comparative Urea Synthesis Conditions
| Method | Reagents | Yield | Source |
|---|---|---|---|
| Carbamoyl Chloride Route | Triethylamine, CH₂Cl₂ | ~70%* | |
| Isocyanate Route | Dry THF, 0°C to RT | ~65%* | |
| *Estimated based on analogous syntheses . |
The choice of base (e.g., triethylamine) and solvent (e.g., dichloromethane) aligns with methods for structurally similar ureas .
Reactivity Profile and Mechanistic Insights
Nucleophilic Reactivity
The urea carbonyl group (C=O) is electrophilic, enabling reactions with:
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Amines: Formation of biuret derivatives under basic conditions.
The tert-butyl group’s steric hindrance may slow kinetics compared to less bulky analogues.
Hydrogen Bonding and Crystal Packing
While crystallographic data for this specific compound are unavailable, related ureas exhibit N–H⋯O hydrogen bonding, creating chain or sheet motifs . For example, 1,1-dimethyl-3-(2-phenylethyl)urea forms C(4) chains via N–H⋯O interactions (N⋯O = 2.850 Å) . Such interactions likely influence this compound’s solid-state behavior.
Research Applications and Biological Relevance
Organic Synthesis Building Block
The compound serves as a precursor for:
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Heterocyclic Systems: Thiazole or oxazole rings via cyclization reactions .
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Bioisosteres: Urea moieties often replace carboxylates in drug design .
Table 3: Bioactivity of Selected Urea Analogues
These data suggest plausible bioactivity for 3-tert-butyl-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea, warranting further study.
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